Gamma-Glutamylphenylalanine (γ-Glu-Phe) is a gamma-glutamyl derivative of the essential amino acid phenylalanine. [, , , ] It is found naturally in trace amounts in certain plant seeds like Dolichos. [] In humans, γ-Glu-Phe is identified as an intermediate metabolite in the gamma-glutamyl cycle, a pathway crucial for glutathione synthesis and amino acid transport. [, ] Elevated levels of γ-Glu-Phe are observed in the urine of newborns with phenylketonuria, a genetic disorder affecting phenylalanine metabolism. [, ]
A potential biomarker: Elevated levels of γ-Glu-Phe are linked to conditions like phenylketonuria [, ] and are being investigated as a potential marker for leukocyte telomere length, a measure of biological aging. [] Studies also suggest a potential association with Alzheimer's Disease. []
A tool in food science: Research indicates that γ-glutamylization can reduce the bitterness of certain amino acids, including phenylalanine. This finding has potential applications in improving the palatability of food products containing these amino acids. []
Synthesis Analysis
γ-Glu-Phe can be synthesized enzymatically using bacterial gamma-glutamyl transpeptidase (GGT). [] This method offers advantages over chemical synthesis, such as milder reaction conditions and higher yields. The enzymatic synthesis is optimized under the following conditions:
Under these conditions, a yield of 70% is achieved, producing 140 mM γ-Glu-Phe. [] Following synthesis, the product is purified using a Dowex 1x8 column. []
Molecular Structure Analysis
The molecular structure of γ-Glu-Phe, confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, [] reveals a gamma-glutamyl linkage between the gamma-carboxyl group of glutamic acid and the alpha-amino group of phenylalanine. This linkage distinguishes it from the typical peptide bond formed between the alpha-carboxyl group of one amino acid and the alpha-amino group of another.
Applications
Biomarker in disease diagnostics:
Phenylketonuria: γ-Glu-Phe is found in elevated levels in the urine of newborns with phenylketonuria, potentially serving as an early diagnostic marker for this genetic disorder. [, ]
Leukocyte telomere length and aging: Studies suggest a potential association between γ-Glu-Phe levels and leukocyte telomere length, implicating its role as a potential biomarker for biological aging. []
Alzheimer's Disease: Research indicates a possible link between γ-Glu-Phe levels and the risk of developing Alzheimer's Disease, suggesting its potential as a biomarker for this neurodegenerative disorder. []
Food science and technology:
Bitterness reduction: γ-Glutamylation of phenylalanine can reduce its bitterness, suggesting a potential application in improving the palatability of food products containing this amino acid. []
Related Compounds
Phenylalanine (Phe)
Relevance: Phenylalanine is a direct precursor to gamma-glutamylphenylalanine. The gamma-glutamylation of phenylalanine, forming gamma-glutamylphenylalanine, has been shown to reduce its bitterness and increase its sourness, potentially improving its palatability []. This modification is particularly relevant for individuals with phenylketonuria, a genetic disorder where phenylalanine cannot be properly metabolized, leading to its accumulation in the body and potential neurological problems.
Glutamine (Gln)
Relevance: Glutamine acts as the gamma-glutamyl donor in the transpeptidation reaction catalyzed by bacterial gamma-glutamyltranspeptidase (GGT), leading to the formation of gamma-glutamylphenylalanine from phenylalanine []. This reaction involves the transfer of a gamma-glutamyl group from glutamine to phenylalanine.
gamma-Glutamyl-2-aminobutyrate
Relevance: Research suggests the presence of two pathways for gamma-glutamyl amino acid formation in vivo []. One pathway involves gamma-glutamylcysteine synthetase and is essential for glutathione synthesis. The second pathway involves the amino acid-dependent degradation of glutathione, mediated by GGT. Administering 2-aminobutyrate, a substrate for gamma-glutamylcysteine synthetase, leads to a build-up of gamma-glutamyl-2-aminobutyrate and pyrrolidone carboxylate in tissues, highlighting the role of this pathway in generating gamma-glutamyl amino acids like gamma-glutamylphenylalanine [].
Pyrrolidone Carboxylate
Relevance: Pyrrolidone carboxylate is a key intermediate in the gamma-glutamyl cycle and a byproduct of gamma-glutamyl amino acid formation, including gamma-glutamylphenylalanine []. The rate-limiting step of the gamma-glutamyl cycle is thought to be the conversion of pyrrolidone carboxylate to glutamate by L-pyrrolidone carboxylate hydrolase []. The administration of amino acids like 2-aminobutyrate can influence the concentration of pyrrolidone carboxylate in tissues, further highlighting the interconnectedness of these pathways [].
gamma-Glutamyltyrosine
Relevance: Similar to gamma-glutamylphenylalanine, gamma-glutamyltyrosine is a gamma-glutamyl amino acid found to be negatively correlated with leukocyte telomere length (LTL), a marker of biological aging []. This suggests a potential link between gamma-glutamyl amino acids, including gamma-glutamylphenylalanine, and aging processes. Furthermore, both gamma-glutamyltyrosine and gamma-glutamylphenylalanine are elevated in critically ill patients who die, suggesting a possible role in disease severity and mortality [].
Gamma-Glutamylmethionine
Relevance: Gamma-Glutamylmethionine is another example of a gamma-glutamyl amino acid formed through the transpeptidation reaction of glutathione with other amino acids, in this case, methionine []. Its presence alongside gamma-glutamylphenylalanine after administering a mixture of amino acids suggests the broad substrate specificity of GGT and its role in generating various gamma-glutamyl derivatives [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Tetrapeptide-30 is a synthetic peptide containing the amino acids proline, glutamic acid, and lysine. It acts on and within specific targets of skin to reduce factors and interrupt the pathways that lead to the appearance of discolorations and uneven skin tone. Tetrapeptide-30 also has skin-calming ability and can help revitalize a dull skin tone. It has also been reported with a nice anti-inflammatory function that leads to a dual action in hindering the pigmentation process. It acts as a tyrosinase inhibitor (the famous enzyme needed to create melanin), and it also blocks the transfer of the melanin up into the top layers of the skin.
Growth Hormone Releasing peptide-6 Synthetic is an un-glycosylated, single polypeptide chain comprising 6 amino acids with the molecular weight of 873 Dalton and a molecular formula of C46H56N12O6. It is also referred to as a growth hormone-releasing hexapeptide, is one of the synthetic met-enkephalin analogs that contain non-natural D-amino acid, which is created for their hormone-releasing properties and are referred to as secretagogues of growth hormone.
GHRP-6 is a potent stimulator of the natural Growth Hormone released from the pituitary anterior. The GHRP-6 receptor is a ghrelin/growth hormone receptor antagonist, and one of a few Ghrelin analogs developed over the last few years. It has been proven to be beneficial to the heart muscle, memory development, scar formation, sexual motivation, and the neurons involved in Parkinson's disease.
GHRP-6 is sublingually and orally active and moderately selective. They are not opioids. However, they are potent stimulators of growth hormone (GH) release. These secretagogues differ from the growth hormone-releasing hormone (GHRH) because they do not share a sequence and are derived from activating a distinct receptor. This receptor was first referred to as "the growth hormone secretagogue receptor (GHSR); however, because of subsequent research, the hormone ghrelin has been considered the receptor's natural endogenous ligand and has been changed to the receptor for ghrelin. This means that these GHSR agonists are synthetic ghrelin mimics.
The uses of GHRP-6
1. Enhances Memory.
2. Protects the Brain Tissue.
3. Helps protect Parkinson's Neurons.
4. Enhances skin appearance and reduces scarring.
5. It helps reduce Heart Problems.
6. Modifies Sex Motivation and mood.
The biological functions of the GHRP-6
The GHRP-6 stimulation of Growth Hormone release has many positive effects that come with higher levels of growth hormone, like a decrease in body fat, more muscles, and an increase in strength and endurance. A higher amount of Growth Hormone may cause liver cells to secrete the hormone IGF-1, which is also implicated in improving the ability of the animal body to burn fat and build muscles. Clinical studies have proven how GHRP-6 is linked to increased muscle mass and decreased levels of weight loss. The GHRP-6 supplement has been a feasible alternative to the Growth Hormone supplementation to boost anti-aging benefits.
The hypothalamic and pituitary sites of the research subjects revealed that the release of growth hormone that GHRP-6 triggers were blocked by somatostatin, meaning that its principal focus is the hypothalamus. Somatostatin could also be inhibited when found that GHRP-6 had brought GRF neurons back to life.
Tesamorelin is a polypeptide that is a synthetic analogue of human GRF (Growth Releasing Factor) comprised of the 44 amino-acid sequence of human GRF with a hex-3-enoyl moiety attached to the tyrosine residue at the N-terminal part of the molecule. It is used to stimulate human GRF receptors. It is a polypeptide and a peptide hormone. Tesamorelin is a stabilized synthetic peptide analogue of the hypothalamic peptide, Growth Hormone Releasing Hormone (GHRH) indicated for the reduction of excess abdominal fat in HIV-infected patients with lipodystrophy. Lipodystrophy is a metabolic condition characterized by insulin resistance, fat redistribution, and hyperlipidemia associated with antiretroviral therapy for HIV infection. Tesamorelin is a synthetic growth hormone releasing hormone analogue used in the treatment of visceral adiposity in human immunodeficiency virus (HIV) infected patients with lipodystrophy. Tesamorelin is given subcutaneously and has major effects on glucose and lipid metabolism, but has not been linked to serum aminotransferase elevations during therapy or to instances of clinically apparent acute liver injury.
An impurity of Eptifibatide. Eptifibatide, is an antiplatelet drug of the glycoprotein IIb/IIIa inhibitor class. Eptifibatide is a cyclic heptapeptide derived from a protein found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri). It belongs to the class of the so-called RGD (arginine-glycine-aspartate)-mimetics and reversibly binds to platelets.
An impurity of Eptifibatide. Eptifibatide, is an antiplatelet drug of the glycoprotein IIb/IIIa inhibitor class. Eptifibatide is a cyclic heptapeptide derived from a protein found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri). It belongs to the class of the so-called RGD (arginine-glycine-aspartate)-mimetics and reversibly binds to platelets.
An impurity of Eptifibatide. Eptifibatide, is an antiplatelet drug of the glycoprotein IIb/IIIa inhibitor class. Eptifibatide is a cyclic heptapeptide derived from a protein found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri). It belongs to the class of the so-called RGD (arginine-glycine-aspartate)-mimetics and reversibly binds to platelets.
Edotreotide is a chelated octreotide derivative with somatostatin activity. Edotreotide is produced by substituting tyrosine for phenylalanine at the 3 position of octreotide and chelated via dodecanetetraacetic acid (DOTA). Like octreotide, this edotreotide binds to somatostatin receptors (SSTRs), especially type 2, present on the cell membrane of many types of neuroendocrine tumors. When labeled with nuclides, edotreotide conjugates could result in tissue specific cytotoxicity.
Octreotide acetate is a longer acting synthetic octapeptide analog of naturally occurring somatostatin. It inhibits the secretion of gastro-entero-pancreatic peptide hormones and the release of growth hormone.